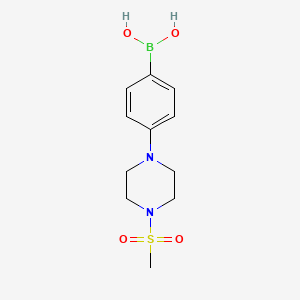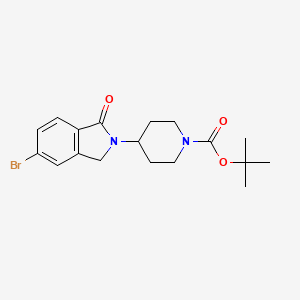
7-methoxy-3H-benzimidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-3H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound. It is part of the benzimidazole family, which is known for its diverse pharmacological properties. Benzimidazoles are characterized by a fusion of benzene and imidazole rings, and they have been extensively studied for their biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization . One common method involves the reaction of 2-methylaniline with dicyanophosphite to form 2-methyl-3H-benzimidazole, which is then oxidized and carboxylated to yield the final product .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve catalytic redox cycling and the use of various aromatic aldehydes . These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
7-methoxy-3H-benzimidazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the methoxy position .
Wissenschaftliche Forschungsanwendungen
7-methoxy-3H-benzimidazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Used as a corrosion inhibitor for metals and alloys.
Wirkmechanismus
The mechanism of action of 7-methoxy-3H-benzimidazole-5-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access . This compound also affects cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-3H-benzimidazole-5-carboxylic acid
- 5,6-dimethylbenzimidazole
- 2-substituted benzimidazole derivatives
Uniqueness
7-methoxy-3H-benzimidazole-5-carboxylic acid is unique due to its methoxy group, which can undergo various chemical modifications. This allows for the synthesis of a wide range of derivatives with potentially enhanced biological activities .
Eigenschaften
Molekularformel |
C9H8N2O3 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
7-methoxy-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-5(9(12)13)2-6-8(7)11-4-10-6/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
BGGQDGHYPUUYDM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1N=CN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid](/img/structure/B13983155.png)

![5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide](/img/structure/B13983164.png)





